5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

CCR4 antagonism chemokine receptor allergic inflammation

5-(4-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one (molecular formula C₁₇H₂₁ClN₄O, molecular weight 332.8 g/mol) belongs to a class of piperazinyl pyrimidine derivatives that have been disclosed as antagonists of the human chemokine receptor 4 (CCR4). The compound is characterized by a 4-chlorobenzyl substituent at the 5-position, a methyl group at the 6-position, and an N-methylpiperazine moiety at the 2-position of the pyrimidin-4(3H)-one core.

Molecular Formula C17H21ClN4O
Molecular Weight 332.8 g/mol
Cat. No. B6138042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Molecular FormulaC17H21ClN4O
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H21ClN4O/c1-12-15(11-13-3-5-14(18)6-4-13)16(23)20-17(19-12)22-9-7-21(2)8-10-22/h3-6H,7-11H2,1-2H3,(H,19,20,23)
InChIKeyUWFYZPKTHOGWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Procurement-Relevant Baseline for a Piperazinyl Pyrimidine CCR4 Antagonist Scaffold


5-(4-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one (molecular formula C₁₇H₂₁ClN₄O, molecular weight 332.8 g/mol) belongs to a class of piperazinyl pyrimidine derivatives that have been disclosed as antagonists of the human chemokine receptor 4 (CCR4) [1]. The compound is characterized by a 4-chlorobenzyl substituent at the 5-position, a methyl group at the 6-position, and an N-methylpiperazine moiety at the 2-position of the pyrimidin-4(3H)-one core. The primary intellectual property context for this structural family is found in patent documents describing CCR4 antagonism as a therapeutic strategy for allergic and inflammatory conditions [2].

Why 5-(4-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one Cannot Be Replaced by Uncharacterized Piperazinyl Pyrimidine Analogs


Piperazinyl pyrimidine derivatives exhibit highly ligand-specific pharmacological profiles due to the sensitivity of CCR4 binding pockets to variations in substituent position, halogen identity, and N-alkylation patterns [1]. The SAR landscape disclosed in the foundational patent reveals that even minor changes—such as shifting from a 4-chlorobenzyl to a 2,4-dichlorobenzyl group or replacing the N-methylpiperazine with an unsubstituted piperazine—produce distinct compounds with different patent claims and presumed activity profiles [2]. Generic interchange within this class therefore carries a substantial risk of acquiring a molecule with altered target engagement, unreported selectivity, or unexplored intellectual property status. Only a compound with a precisely defined substitution pattern can serve as a reliable reference standard for CCR4 antagonist development or as a validated synthetic intermediate.

5-(4-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Quantitative Differentiation Evidence Against Its Closest Structural Comparators


CCR4 Antagonist Class Association vs. Unsubstituted Piperazine Analog

The target compound is encompassed by the general formula of a patent family that claims piperazinyl pyrimidine derivatives as CCR4 antagonists. While no isolated IC₅₀ value for the specific compound is publicly available, the patent's disclosure establishes that the 4-chlorobenzyl substitution at the 5-position, when combined with an N-methylpiperazine group, contributes to the CCR4 antagonist pharmacophore [1]. In contrast, analogs such as N4-(4-chlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (a 2,4-diaminopyrimidine with a 4-chlorobenzylamine side chain) showed a Ki of 71 nM at the histamine H4 receptor [2], but this structural variant lacks the pyrimidin-4(3H)-one core and targets a receptor distinct from the class patent's CCR4 focus. This underscores the functional divergence driven by seemingly modest structural changes.

CCR4 antagonism chemokine receptor allergic inflammation

Substituent Positional Isomerism: 4-Chlorobenzyl vs. 2-Chlorobenzyl Analogs

Positional isomerism of the chlorobenzyl group is a critical determinant of pharmacological selectivity. The target compound features a para-chloro substituent on the benzyl ring, whereas the ortho-chloro analog (5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one) presents a different electrostatic and steric topography [1]. Literature precedent in chemokine receptor programs demonstrates that para-substituted benzyl derivatives often exhibit superior complementarity to the CCR4 hydrophobic pocket compared to ortho-substituted congeners [2], though explicit quantitative data for this pair are not publicly available.

substituent positional isomerism CCR4 selectivity medicinal chemistry

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness vs. Des-Chloro Analog

The presence of the chlorine atom in the 4-chlorobenzyl group increases the calculated logP and molecular weight relative to the unsubstituted benzyl analog (5-benzyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one). This increase in lipophilicity can influence membrane permeability, plasma protein binding, and metabolic stability. The molecular formula C₁₇H₂₁ClN₄O corresponds to a molecular weight of 332.8 g/mol and a calculated topological polar surface area (TPSA) of approximately 52 Ų [1]. For reference, the des-chloro benzyl analog (C₁₇H₂₂N₄O) would have a molecular weight of ~298.4 g/mol and a lower logP, potentially altering oral bioavailability and tissue distribution profiles [2].

lipophilicity drug-likeness logP CCR4 antagonist physicochemical properties

N-Methylpiperazine vs. Piperazine Substitution: Impact on Basic pKa and Target Engagement

The N-methylpiperazine moiety in the target compound introduces a tertiary amine with a predicted pKa of approximately 7.5–8.5, compared to a secondary amine (pKa ~9–10) in the unsubstituted piperazine analog (5-(4-chlorobenzyl)-6-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one) [1]. This difference in basicity alters the ionization state at physiological pH, which can affect receptor binding kinetics, solubility, and off-target interactions with hERG channels. The patent class indicates preference for N-alkylpiperazine substitution for optimal CCR4 antagonism [2], though explicit pKa or binding data for the exact pair are not disclosed.

piperazine N-methylation pKa modulation CCR4 antagonist SAR

5-(4-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Chemical Probe for CCR4 Antagonist Pharmacophore Validation

As a representative of the piperazinyl pyrimidine class with a 4-chlorobenzyl group, the compound can serve as a reference ligand for validating CCR4 antagonist pharmacophore models, particularly in computational docking studies that require a consistent substitution pattern to map the receptor's hydrophobic pocket [1]. Its use is predicated on the patent's class-level disclosure of CCR4 antagonism.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Expansion

The compound's well-defined substitution pattern—including the reactive chlorine handle on the benzyl ring—makes it a versatile intermediate for generating focused libraries of CCR4 antagonists. Modifications at the chlorobenzyl position can probe halogen-bonding interactions, while the N-methylpiperazine group can be varied to explore steric and electronic effects on target engagement [1].

Physicochemical Benchmarking in ADME Optimization Programs

With a molecular weight of 332.8 g/mol and a TPSA of ~52 Ų, the compound falls within favorable drug-like space. It can be used as a baseline for optimizing metabolic stability and permeability in a series where the 4-chlorobenzyl substituent provides a defined lipophilic increment (estimated logP increase ~0.6–0.9 vs. des-chloro analog) [2]. This allows systematic study of the chlorine effect on ADME parameters without confounding structural changes.

Pharmacological Selectivity Profiling Against H4 and Other GPCRs

Given that a structurally related compound (N4-(4-chlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine) exhibits H4 receptor affinity (Ki = 71 nM) [3], the target compound should be evaluated in parallel to establish its selectivity profile. This is critical for programs aiming to identify CCR4-selective chemical probes with minimal off-target GPCR activity.

Quote Request

Request a Quote for 5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.